2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are known to exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .
Synthesis Analysis
The synthesis of quinoline derivatives often involves chemical modification of the quinoline nucleus, which is one of the commonest approaches used in drug discovery . This results in improved therapeutic effects and explains the wide occurrence of quinolones in bioactive natural products .Molecular Structure Analysis
The molecular structure of this compound includes a quinoline nucleus, a benzenesulfonyl group, and a 3-chloro-4-fluorophenyl group . The quinoline nucleus is a nitrogen-containing bicyclic compound .Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Physical and Chemical Properties Analysis
The compound is a colorless solid with a melting point of 208 – 209°C . The IR spectrum in KBr (ν max, cm –1) is: 3180, 2853, 1695, 1567, 1180, 1320 .Scientific Research Applications
PET Imaging Studies
2-[3-(benzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide has been evaluated in PET imaging studies. Specifically, related compounds like 18F-FEAC and 18F-FEDAC have been used to investigate their kinetics in the monkey brain and image translocator protein (TSPO) in infarcted rat brains. These studies found that these compounds allowed visualization of increased TSPO expression in infarcted rat brains and had suitable kinetics and tolerance for in vivo metabolism in primate imaging studies (Yui et al., 2010).
Anticancer Activity
Several studies have synthesized and evaluated sulfonamide derivatives, including those similar to the queried compound, for their anticancer activity. For example, certain sulfonamide derivatives showed potent anticancer activity against breast and colon cancer cell lines (Ghorab et al., 2015). Other compounds like 3-benzyl-4(3H)quinazolinone analogs demonstrated broad spectrum antitumor activity in vitro (Al-Suwaidan et al., 2016).
Antimicrobial Properties
Some derivatives have shown promising antimicrobial activity. For instance, certain sulfide and sulfone derivatives demonstrated significant activity against Gram-negative and Gram-positive bacteria, as well as fungi (Badiger et al., 2013). Another study synthesized and tested 4-(amino or acetamido)-N-{[3-(substituted aryl)-4-oxo-3,4-dihydroquinazolin-2-yl]-methyl}benzenesulfonamide derivatives, which displayed varied degrees of antimicrobial actions (Vanparia et al., 2013).
Neuroprotection and Radiomodulatory Effects
A novel anilidoquinoline derivative showed significant neuroprotective effects in treating Japanese encephalitis, as evidenced by its antiviral and antiapoptotic effects (Ghosh et al., 2008). Additionally, quinazolinone derivatives with a benzenesulfonamide moiety were found to have radiomodulatory effects, suggesting potential as antioxidant and radiomodulatory agents (Soliman et al., 2020).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the available resources, quinoline derivatives are known to exhibit a range of biological activities. They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClFN2O4S/c24-18-12-15(10-11-19(18)25)26-22(28)14-27-13-21(23(29)17-8-4-5-9-20(17)27)32(30,31)16-6-2-1-3-7-16/h1-13H,14H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMZRGMWHFTFGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.